(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
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Description
(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O2 and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity
The compound (1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a novel adamantane derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique adamantane core linked to a pyrazolo-pyrimidine moiety, which is known for its diverse biological activities. The presence of a 2-fluorobenzyl group enhances lipophilicity and may influence receptor interactions.
Preliminary studies suggest that this compound acts as an inhibitor of 11β-HSD1 , an enzyme involved in the conversion of cortisone to cortisol. This inhibition is significant in the context of metabolic disorders such as obesity and diabetes.
Table 1: Inhibitory Potency Against 11β-HSD1
Compound | IC50 (nM) | Species |
---|---|---|
(1s,3s)-N-(...) | 8 | Human |
(1s,3s)-N-(...) | 49 | Mouse |
The compound demonstrated an IC50 value of 8 nM against human 11β-HSD1, indicating potent inhibitory activity .
Antimicrobial Activity
In vitro studies have shown that adamantane derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one in focus have been tested against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 200 |
Pseudomonas aeruginosa | 150 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .
Case Studies and Research Findings
Recent research has highlighted the potential of adamantane derivatives in treating metabolic disorders. In one study, administration of a similar adamantane carboxamide led to a marked reduction in plasma triglyceride levels in rodent models .
Case Study: Efficacy in Obesity Models
In diet-induced obesity (DIO) mice, the compound significantly reduced body weight gain and improved metabolic parameters. This suggests a promising application in obesity management through modulation of metabolic pathways .
Safety Profile
The safety profile of the compound has been assessed through various pharmacokinetic studies. Key findings include:
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-21-4-2-1-3-19(21)14-30-15-28-22-20(23(30)32)13-29-31(22)6-5-27-24(33)25-10-16-7-17(11-25)9-18(8-16)12-25/h1-4,13,15-18H,5-12,14H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNRELVKXBIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=C(C=N4)C(=O)N(C=N5)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.